3,4-Diiodopyridine

Description

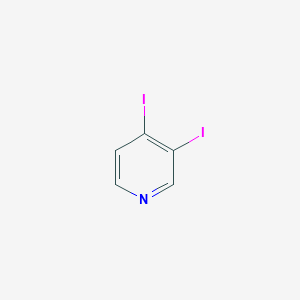

3,4-Diiodopyridine (CAS: Not explicitly provided in evidence; molecular formula: C₅H₃I₂N, MW: 330.90 g/mol) is a dihalogenated pyridine derivative with iodine atoms at the 3 and 4 positions of the pyridine ring. For example, 2,6-diiodopyridine is prepared via Grignard reagent-mediated iodination of 2,6-dibromopyridine . The compound’s iodine substituents make it a valuable precursor in cross-coupling reactions, coordination chemistry, and pharmaceutical intermediates .

Properties

IUPAC Name |

3,4-diiodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2N/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACJGGOKBQQCQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diiodopyridine can be synthesized through several methods. One common approach involves the iodination of pyridine derivatives. For instance, starting from 3-bromo-4-chloropyridine, the compound can be synthesized by treating it with iodine in the presence of a suitable catalyst . The reaction conditions typically involve the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient use of reagents. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

3,4-diiodopyridine undergoes nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen, which activates the ring toward nucleophilic attack. Key observations:

-

Reactivity : The 3-position is more reactive than the 4-position due to steric and electronic effects . Substitution at the 3-position is favored, forming intermediates like Meisenheimer complexes .

-

Nucleophiles : Ammonia (NH3), amines, and thiols can replace iodine atoms. For example, ammonia reacts at the 3-position to form 3-amino-4-iodopyridine .

Reaction Mechanism :

-

Attack : Nucleophile (e.g., NH3) attacks the 3-position, disrupting aromaticity.

-

Intermediate : Formation of a carbanionic Meisenheimer complex.

Metalation and Cross-Coupling Reactions

This compound serves as a versatile substrate for organometallic chemistry:

-

Metalation : The iodine atoms act as directing groups for metal insertion (e.g., Mg, Li), enabling organometallic intermediates .

-

Cross-Coupling : Participates in Suzuki-Miyaura, Heck, and Stille couplings. For example, coupling with arylboronic acids under Pd catalysis forms biaryl structures .

Stability and Decomposition

Iodine substituents in pyridines influence stability:

-

Radical Formation : UV irradiation of this compound in acidic media generates dehydropyridinium radicals, which abstract hydrogen atoms from solvents (e.g., methanol) .

-

pH-Dependent Reactivity : At low pH (1.0), hydrogen abstraction from water dominates; at higher pH (1.7), methanol becomes the primary hydrogen source .

Table 1: pH-Dependent Reaction Yields for this compound Derivatives

| pH | Primary Reaction | Yield (%) |

|---|---|---|

| 1.0 | Water H-abstraction | 44 |

| 1.7 | Methanol H-abstraction | 43 |

Rearrangements and Isomerization

Substitution reactions of this compound can involve intermediate pyridynes, leading to positional isomerization:

-

Mechanism : A benzyne-like 3,4-pyridyne intermediate facilitates rearrangement during amination or substitution .

-

Product Ratios : For example, animation of this compound yields a 1:2 mixture of 3-amino and 4-amino derivatives due to intermediate isomerization .

Table 2: Amination Product Ratios

| Starting Material | Product Ratio (3-amino:4-amino) |

|---|---|

| This compound | 1:2 |

Scientific Research Applications

3,4-Diiodopyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its iodine atoms can be easily replaced with various functional groups, making it a versatile intermediate.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of heterocyclic compounds with potential therapeutic properties.

Material Science: It is employed in the preparation of advanced materials, such as conducting polymers and organic semiconductors.

Biological Studies: Researchers use this compound to study the effects of halogenated pyridines on biological systems, including their interactions with enzymes and receptors

Mechanism of Action

The mechanism of action of 3,4-diiodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atoms can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Industrial and Medicinal Relevance

- 2,5-Diiodopyridine : Subject of market analysis (2020–2025), highlighting demand in pharmaceuticals and agrochemicals .

- Diiodopyridines in Contrast Media: Non-water-soluble diiodopyridine derivatives are historical components of iodinated contrast media, though modern agents favor triiodobenzoic acid derivatives .

Data Tables

Research Findings and Challenges

- Regioselectivity: Ortho-diiodopyridines (e.g., 2,3-diiodopyridine) exhibit higher reactivity in aminocarbonylation compared to para-substituted analogs .

- Synthetic Hurdles : 3,5-Diiodopyridine’s dicoupling issues underscore the need for precise reaction control in cross-coupling chemistry .

- Market Trends : 2,5-Diiodopyridine’s projected market growth reflects its versatility in drug development .

Biological Activity

3,4-Diiodopyridine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry, neuropharmacology, and agricultural applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of iodine atoms at the 3 and 4 positions of the pyridine ring. This substitution pattern significantly influences its reactivity and biological properties. The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions and nucleophilic substitutions.

Common Synthesis Methods:

- Palladium-Catalyzed Reactions: These methods utilize palladium catalysts to facilitate carbon-carbon bond formation, yielding diverse derivatives with potential biological activity .

- Nucleophilic Substitution: This involves reacting halogenated pyridines with nucleophiles to introduce functional groups that enhance biological activity .

Medicinal Chemistry Applications

This compound has shown promise in several areas of medicinal chemistry:

- Anticancer Activity: Research indicates that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation .

- Neuropharmacological Effects: The compound has been investigated for its interactions with cholinergic systems. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Herbicidal Properties

In agricultural research, this compound has been noted for its herbicidal properties. It disrupts photosynthetic processes in plants by inhibiting enzyme activities related to chlorophyll synthesis, making it a candidate for developing environmentally friendly herbicides.

Case Studies

-

Antitumor Activity Study:

- A study evaluated the efficacy of this compound derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics.

- Table 1: Cytotoxicity of this compound Derivatives

Compound Cell Line IC50 (µM) This compound HeLa 12 3-Iodo-4-methylpyridine MCF-7 8 3-Iodo-4-chloropyridine A549 15 - Neuropharmacological Study:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.